2,2-Difluorocyclopropanecarbaldehyde

Physicochemical properties Lipophilicity Drug design

2,2-Difluorocyclopropanecarbaldehyde (CAS 1192109-69-5) is an organofluorine compound with the molecular formula C4H4F2O and a molecular weight of 106.07 g/mol, characterized by a cyclopropane ring bearing geminal fluorine atoms at the 2-position and an aldehyde functional group. The gem-difluorocyclopropane (gem-F2CP) motif is recognized as a privileged scaffold in medicinal chemistry due to the combined effects of cyclopropane rigidity and fluorine-induced electronic modulation.

Molecular Formula C4H4F2O
Molecular Weight 106.07 g/mol
CAS No. 1192109-69-5
Cat. No. B1603851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorocyclopropanecarbaldehyde
CAS1192109-69-5
Molecular FormulaC4H4F2O
Molecular Weight106.07 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)C=O
InChIInChI=1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2
InChIKeyCOMTUQUKBYLVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorocyclopropanecarbaldehyde (CAS 1192109-69-5): What Procurement Teams Need to Know


2,2-Difluorocyclopropanecarbaldehyde (CAS 1192109-69-5) is an organofluorine compound with the molecular formula C4H4F2O and a molecular weight of 106.07 g/mol, characterized by a cyclopropane ring bearing geminal fluorine atoms at the 2-position and an aldehyde functional group . The gem-difluorocyclopropane (gem-F2CP) motif is recognized as a privileged scaffold in medicinal chemistry due to the combined effects of cyclopropane rigidity and fluorine-induced electronic modulation [1]. This building block serves as a synthetic entry point for installing difluorocyclopropyl groups into diverse molecular frameworks, with the aldehyde handle enabling condensation, reductive amination, and nucleophilic addition reactions [2].

Why 2,2-Difluorocyclopropanecarbaldehyde Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Analogs


The geminal difluoro substitution pattern on the cyclopropane ring creates physicochemical and electronic properties that are not recapitulated by non-fluorinated cyclopropanecarbaldehyde (CAS 1489-69-6) or mono-fluorinated variants. The two fluorine atoms on the same carbon exert a strong electron-withdrawing inductive effect while simultaneously functioning as hydrogen-bond acceptors, altering the acid/base profile of adjacent functional groups and modifying the compound's behavior in both chemical transformations and biological contexts [1]. Furthermore, the gem-difluorocyclopropane unit exhibits enhanced metabolic stability compared to unsubstituted cyclopropanes due to the blocking of oxidative metabolism at the fluorinated position [2]. These distinguishing characteristics translate into quantifiable differences across multiple performance dimensions detailed below.

2,2-Difluorocyclopropanecarbaldehyde: Quantifiable Differentiation Against Closest Analogs


Altered Lipophilicity Profile: LogP and LogD Comparison vs. Non-Fluorinated Cyclopropanecarbaldehyde

2,2-Difluorocyclopropanecarbaldehyde exhibits a calculated XLogP3 value of 0.5 , whereas non-fluorinated cyclopropanecarbaldehyde (CAS 1489-69-6) has a substantially lower LogP of approximately -0.42 (predicted). This ~0.9 LogP unit increase represents a lipophilicity shift that can influence membrane permeability and distribution in biological systems. The measured LogD at pH 7.4 for the target compound is approximately 0.24, and at pH 5.5 is approximately 0.27 [1], providing a modest but quantifiable lipophilicity enhancement relative to non-fluorinated analogs while maintaining favorable aqueous solubility characteristics for a small-molecule aldehyde.

Physicochemical properties Lipophilicity Drug design ADME prediction

Hydrogen Bond Acceptor Capacity: Quantified PSA and HBA Count vs. Unsubstituted Analog

The gem-difluoro substitution introduces two additional hydrogen-bond acceptor sites (fluorine atoms) that alter the compound's electrostatic interaction profile. The topological polar surface area (tPSA) of 2,2-difluorocyclopropanecarbaldehyde is 17.1 Ų , with a total hydrogen bond acceptor count of 3 (one aldehyde oxygen plus two fluorine atoms) . In contrast, non-fluorinated cyclopropanecarbaldehyde has a tPSA of 17.1 Ų (predominantly from the aldehyde group alone) and a hydrogen bond acceptor count of 1. The hydrogen bond donor count remains 0 in both compounds. While the tPSA values are numerically similar, the spatial distribution of the polar surface and the additional HBA capacity provided by fluorine atoms can engage distinct residues in protein binding pockets, offering differentiated molecular recognition patterns not available with the unsubstituted analog.

Molecular recognition Binding affinity Polar surface area Pharmacophore design

Physical Handling and Safety Profile: Flash Point and Flammability Considerations

2,2-Difluorocyclopropanecarbaldehyde has a reported flash point of 20.2 ± 21.5 °C and a boiling point of 82.1 ± 40.0 °C at 760 mmHg [1]. The compound carries a GHS H226 classification (flammable liquid and vapor, Warning) . The relatively low flash point (below room temperature under certain conditions) necessitates specific storage and handling precautions compared to less volatile aldehyde building blocks. In comparison, the structurally related 2,2-difluorocyclopropanecarboxylic acid (CAS 107873-03-0) is a solid with a melting point of 55-60 °C , representing a fundamentally different physical state that impacts handling, shipping, and synthetic workup protocols. This distinction is operationally relevant for laboratories considering whether to procure the aldehyde directly or synthesize it in situ from more stable precursors.

Laboratory safety Procurement specifications Handling requirements Flammability classification

Chiral Availability: Enantiopure Forms Enable Asymmetric Synthesis and Stereochemical SAR

2,2-Difluorocyclopropanecarbaldehyde is commercially available in both racemic form and as single enantiomers: (R)-2,2-difluorocyclopropanecarbaldehyde and (S)-2,2-difluorocyclopropanecarbaldehyde . The racemic mixture has one undefined atom stereocenter . This contrasts with simpler achiral cyclopropanecarbaldehyde (no stereocenter) and positions the target compound as a versatile entry point for synthesizing enantiomerically enriched difluorocyclopropane-containing molecules. In drug discovery contexts, the availability of both enantiomers enables stereochemical structure-activity relationship (SAR) studies, where differential activity between enantiomers can inform binding mode hypotheses and guide lead optimization.

Chiral building blocks Asymmetric synthesis Stereochemistry Enantioselective synthesis

Documented Use in Clinical-Stage Pharmaceutical Candidates: Structural Motif Validation

The 2,2-difluorocyclopropane moiety, which is directly accessible via synthetic elaboration of 2,2-difluorocyclopropanecarbaldehyde, appears as a critical pharmacophoric element in clinical-stage drug candidates. Brepocitinib (PF-06700841), a dual TYK2/JAK1 inhibitor evaluated in Phase II/III clinical trials for autoimmune indications including psoriasis and psoriatic arthritis, contains a (1S)-2,2-difluorocyclopropyl group appended to a methanone core [1]. This moiety contributes to the compound's kinase selectivity profile: PF-06700841 exhibits IC50 values of 17 nM for JAK1 and 23 nM for TYK2, with selectivity over JAK2 (IC50 = 77 nM, 4.5-fold) and JAK3 (IC50 = 6,494 nM, 382-fold) . While the target compound itself is an aldehyde building block rather than the final drug substance, the presence of this exact difluorocyclopropyl motif in advanced clinical candidates validates the scaffold's utility and de-risks its inclusion in medicinal chemistry programs. Patents also describe 2,2-difluorocyclopropyl derivatives as intermediates for fungicidal agents and as components of GCN2 inhibitors and JAK inhibitors [2], further corroborating industrial relevance.

Drug discovery Clinical candidates JAK inhibitors Bioisostere validation

Computational Physicochemical Predictions: Drug-Likeness Parameters for Lead Optimization Triage

Computational predictions for 2,2-difluorocyclopropanecarbaldehyde indicate favorable drug-likeness parameters when used as a building block. The compound satisfies Lipinski's Rule of Five (true) with a molecular weight of 106.07 g/mol, one rotatable bond, and zero hydrogen bond donors [1]. The acid pKa is predicted at 8.51 [1]. The low molecular weight (106.07) and favorable topological polar surface area (17.1 Ų) suggest that molecules incorporating this building block will remain within acceptable physicochemical space for oral bioavailability. In comparison, larger fluorinated cyclopropane building blocks such as 1-(2,2-difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde (MW ~200+) or 2-(2,2-difluorocyclopropyl)acetonitrile (MW 119.1) add greater molecular bulk earlier in synthetic sequences. The compact size of 2,2-difluorocyclopropanecarbaldehyde allows introduction of the difluorocyclopropane motif without exceeding typical fragment molecular weight guidelines.

Drug-likeness Lipinski's Rule of Five ADME prediction Computational chemistry

2,2-Difluorocyclopropanecarbaldehyde: High-Impact Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Installation of the gem-Difluorocyclopropane Bioisostere in Lead Optimization

Based on the validated presence of the 2,2-difluorocyclopropyl motif in clinical-stage candidates such as brepocitinib [1], 2,2-difluorocyclopropanecarbaldehyde serves as a strategic entry point for introducing this privileged scaffold into lead series. The compound's favorable LogP (XLogP3 = 0.5) relative to non-fluorinated cyclopropanecarbaldehyde (ΔLogP ≈ +0.9) provides a quantifiable lipophilicity adjustment while maintaining Lipinski compliance [2]. The aldehyde functional group enables rapid derivatization via reductive amination, Grignard addition, or Wittig olefination, allowing efficient exploration of vectors projecting from the difluorocyclopropane core. This scenario is particularly relevant for programs targeting kinases, proteases, or GPCRs where the enhanced metabolic stability of the gem-difluoro motif and its hydrogen-bond acceptor capacity (HBA = 3) can be exploited to improve pharmacokinetic profiles or binding affinity.

Asymmetric Synthesis: Leveraging Enantiopure Forms for Stereochemical SAR Determination

The commercial availability of both (R)- and (S)-2,2-difluorocyclopropanecarbaldehyde [1] enables stereochemical SAR studies without requiring in-house chiral chromatography or resolution protocols. This scenario is critical when biological activity exhibits enantiomer-dependent behavior—a common occurrence with cyclopropane-containing bioactive molecules. Researchers can procure both enantiomers in parallel, conduct enantioselective synthetic transformations, and directly compare the biological activity of the resulting diastereomeric or enantiomeric products. This approach accelerates the identification of the eutomer and provides mechanistic insight into binding mode stereochemistry. The procurement value proposition rests on time savings: elimination of a 2-4 week chiral resolution step and avoidance of the material losses inherent to chromatographic separation of small-scale racemates.

Agrochemical Intermediate: Fungicidal and Pesticidal Lead Generation

Patent literature establishes 2,2-difluorocyclopropyl derivatives as synthetic intermediates for compounds with fungicidal activity [1], and related 2-(2,2-difluorocyclopropyl)alkyl esters are described as insecticides and acaricides . The target aldehyde provides a reactive handle for constructing these agrochemical leads via condensation with hydrazines, amines, or active methylene compounds. The distinct physicochemical profile of the difluorocyclopropane moiety—increased lipophilicity relative to non-fluorinated analogs combined with enhanced metabolic stability—aligns with agrochemical requirements for field persistence and cuticular penetration. Procurement of the aldehyde building block enables parallel synthesis of diverse difluorocyclopropane-containing libraries for agrochemical screening campaigns, with the validated patent precedent reducing the perceived risk of investing in this chemical space.

Fragment-Based Drug Discovery (FBDD): Fluorinated Cyclopropane Fragment for Screening Libraries

With a molecular weight of only 106.07 g/mol, compliance with Lipinski's Rule of Five (true), and favorable physicochemical parameters (XLogP3 = 0.5, tPSA = 17.1 Ų, 1 rotatable bond) [1], 2,2-difluorocyclopropanecarbaldehyde qualifies as an excellent fragment for FBDD campaigns. The compound's size places it well within typical fragment library guidelines (MW < 250, typically < 200), while the three hydrogen-bond acceptor sites (aldehyde oxygen plus two fluorine atoms) provide multiple engagement opportunities with protein binding sites. The gem-difluoro substitution pattern offers a distinct fluorine NMR handle (¹⁹F) for protein-observed fragment screening and binding mode characterization—an advantage not available with non-fluorinated cyclopropane fragments. Procurement of this fragment for inclusion in fluorine-focused screening decks directly addresses the growing industry emphasis on ¹⁹F NMR-based screening methodologies.

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